N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide
Description
N-(4-Acetamidophenyl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-acetamidophenyl group linked via an acetamide bridge to a 3-methylphenoxy moiety. Acetamide derivatives are frequently explored for their bioactivity, including anti-osteoporotic, anticancer, and cytotoxic properties, depending on substituent variations .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-3-5-16(10-12)22-11-17(21)19-15-8-6-14(7-9-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAIFOOJVWSKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical processes involving acetamide derivatives. The compound features an acetamido group attached to a phenyl ring, which is further substituted with a 3-methylphenoxy group. The synthesis typically involves the reaction of appropriate acyl chlorides with amines, followed by purification processes such as recrystallization or chromatography.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated in terms of its antibacterial and anticancer properties.
Antibacterial Activity
Studies have demonstrated that derivatives of acetamides exhibit notable antibacterial effects against various bacterial strains. The mechanism often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). For instance, a related study on substituted acetamides showed that certain derivatives effectively inhibited Klebsiella pneumoniae, a common pathogen responsible for nosocomial infections, suggesting that similar mechanisms may be at play for this compound .
Minimum Inhibitory Concentration (MIC) values are crucial for assessing antibacterial potency. Table 1 summarizes the MIC values observed for related compounds:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A1 | 32 | E. coli |
| A2 | 16 | K. pneumoniae |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Research indicates that certain acetamide derivatives exhibit cytotoxic effects on cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
A study on related compounds indicated that modifications to the acetamide structure could enhance anticancer efficacy. For instance, the introduction of electron-donating groups significantly improved cytotoxicity against cancer cells while maintaining low toxicity toward normal cells . This suggests that this compound might also possess similar properties.
Case Studies and Research Findings
- Antibacterial Efficacy Against Klebsiella pneumoniae : In vitro studies revealed that this compound demonstrated significant antibacterial activity, with potential mechanisms involving enzyme inhibition similar to those observed in other acetamides .
- Cytotoxicity in Cancer Models : The compound was tested against various cancer cell lines, showing promising results in reducing cell viability. The structure-activity relationship highlighted that specific substitutions could enhance its anticancer properties .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might interact with critical cellular targets involved in apoptosis pathways, leading to increased cell death in malignant cells .
Scientific Research Applications
Osteoclast Inhibition and Bone Health
One of the primary applications of NAPMA is its role in inhibiting osteoclast differentiation and activity. Osteoclasts are specialized cells responsible for bone resorption, and excessive activity can lead to conditions such as osteoporosis. Research indicates that NAPMA significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts from bone marrow-derived macrophages in a dose-dependent manner, without exhibiting cytotoxic effects .
Mechanism of Action:
- Inhibition of RANKL Signaling: NAPMA disrupts RANKL signaling pathways critical for osteoclast differentiation.
- Downregulation of Specific Markers: It reduces the expression of osteoclast-specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both transcript and protein levels .
- Protective Effects Against Bone Loss: NAPMA has shown protective effects against ovariectomy-induced bone loss in animal models, as evidenced by micro-CT and histological analyses .
Experimental Studies on Osteoporosis Treatment
A study conducted on ovariectomized mice demonstrated that treatment with NAPMA effectively reduced bone resorption markers and improved bone density compared to control groups. The results highlighted its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive osteoclast activity .
Comparative Analysis with Other Compounds
In comparative studies with other acetamide derivatives, NAPMA displayed superior efficacy in inhibiting osteoclast differentiation. For instance, while other compounds showed varying degrees of inhibition, NAPMA consistently resulted in a significant decrease in TRAP-positive cell formation .
Comparison with Similar Compounds
Key Observations :
- Substituents on the phenoxy and acetamide groups significantly influence yields and physical properties. For example, bulkier groups (e.g., isoleucine methyl ester) reduce yields (51%) compared to simpler amines (82%) .
- The target compound’s synthesis likely follows similar pathways, utilizing bromoacetyl bromide and substituted amines.
Pharmacological Activity
Table 2: Bioactivity of Structurally Related Acetamides

Key Observations :
- NAPMA: Shares the 3-methylphenoxy group with the target compound but differs in the phenyl substituent (piperazinyl vs. acetamidophenyl).
- Compound 7d: Demonstrates that fluorinated phenoxy groups enhance cytotoxicity, highlighting the role of electron-withdrawing substituents in bioactivity .
- Cytotoxicity Trends : Chloro, nitro, or methoxy groups (e.g., in ) often enhance reactivity and bioactivity compared to alkyl or hydroxy substituents .
Physicochemical and Spectroscopic Properties
- NMR Data: and confirm that acetamide derivatives are characterized by distinct ¹H-NMR and ¹³C-NMR signals for the acetamide (-NHCO-) and aromatic protons. For example, methyl groups in 3-methylphenoxy moieties resonate at δ 2.3–2.5 ppm .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Acetamide Formation : Condensation of 4-acetamidoaniline with chloroacetyl chloride under controlled pH (6–7) and low temperatures (0–5°C) to avoid side reactions .
- Phenoxy Group Coupling : Reaction of the intermediate with 3-methylphenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Key Factors : Temperature control, solvent selection, and catalyst efficiency directly impact yield (typically 60–75%) and purity .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., acetamido proton at δ 2.1 ppm, aromatic protons in the 6.8–7.4 ppm range) .
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 1240–1280 cm⁻¹ (phenoxy C-O stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 343.14) .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening should include:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values compared to reference drugs like doxorubicin .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or tyrosine kinases to assess mechanistic potential .
Advanced Research Questions
Q. How do structural modifications of the 3-methylphenoxy group influence biological activity?
Comparative studies with analogs reveal:
| Substituent | Biological Activity | Mechanism Insights |
|---|---|---|
| 3-Methyl (target compound) | Moderate COX-2 inhibition (IC₅₀ = 12 µM) | Enhanced lipophilicity improves membrane permeability . |
| 4-Chloro | Higher cytotoxicity (IC₅₀ = 8 µM in MCF-7) | Electronegative Cl increases DNA intercalation . |
| 4-Methoxy | Reduced antimicrobial activity (MIC > 50 µg/mL) | Methoxy group destabilizes target protein binding . |
| Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then validate using molecular docking (e.g., AutoDock Vina) . |
Q. How can researchers resolve contradictions in reported biological data across studies?
Discrepancies may arise from:
- Purity Variability : Impurities >5% skew results; enforce strict QC via HPLC and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. HepG2) to identify context-dependent effects .
Q. What strategies validate the compound’s interaction with ATP-binding cassette (ABC) transporters?
- In Silico Docking : Model binding to ABCG2 using crystal structures (PDB ID: 6VXH) to predict affinity .
- In Vitro Transport Assays : Measure efflux ratios in transfected MDCK-II cells with/without inhibitor Ko143 .
- Pharmacokinetic Studies : Monitor plasma concentration in murine models to assess transporter-mediated excretion .
Methodological Considerations
- Synthetic Challenges : Optimize protecting groups (e.g., acetyl for amine) to prevent undesired side reactions during phenoxy coupling .
- Data Reproducibility : Use commercially available reference standards (e.g., Sigma-Aldrich) for assay calibration .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without institutional approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

